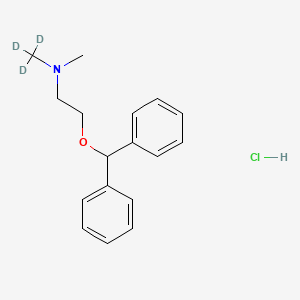
Diphenhydramine-D3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenhydramine-D3 Hydrochloride is a deuterated form of diphenhydramine hydrochloride, a first-generation H1 receptor antihistamine. It is commonly used in research as an internal standard for analytical methods such as gas chromatography and liquid chromatography. The deuterium labeling helps in distinguishing the compound from non-labeled diphenhydramine in various analytical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenhydramine hydrochloride typically involves a four-step sequence starting with a Grignard reaction. The process includes the reaction of chlorodiphenylmethane with N,N-dimethylaminoethanol in the presence of a suitable catalyst . The deuterated version, Diphenhydramine-D3 Hydrochloride, is prepared by incorporating deuterium atoms into the molecular structure during the synthesis process .
Industrial Production Methods
Industrial production of diphenhydramine hydrochloride involves continuous flow synthesis and purification methods. This approach minimizes waste and enhances atom economy. The process combines chlorodiphenylmethane and N,N-dimethylaminoethanol in a 1:1 molar ratio without additional solvents .
化学反応の分析
Types of Reactions
Diphenhydramine-D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of diphenhydramine can lead to the formation of diphenylmethanol derivatives .
科学的研究の応用
Diphenhydramine-D3 Hydrochloride is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography and liquid chromatography for accurate quantification of diphenhydramine in biological samples.
Pharmacokinetics: Helps in studying the metabolism and distribution of diphenhydramine in the body.
Toxicology: Used in forensic analysis to detect and quantify diphenhydramine in toxicological studies.
作用機序
Diphenhydramine-D3 Hydrochloride exerts its effects by antagonizing H1 (Histamine 1) receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons . By blocking these receptors, diphenhydramine prevents histamine from binding and triggering allergic reactions. Additionally, it has antimuscarinic properties, which contribute to its use in treating motion sickness and Parkinson’s disease .
類似化合物との比較
Similar Compounds
Diphenhydramine Hydrochloride:
Doxylamine: Another first-generation antihistamine with similar sedative effects.
Chlorpheniramine: A first-generation antihistamine used for allergy relief but with less sedative effect compared to diphenhydramine.
Uniqueness
Diphenhydramine-D3 Hydrochloride is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. This labeling allows for precise differentiation from non-labeled diphenhydramine in various research applications .
特性
分子式 |
C17H22ClNO |
|---|---|
分子量 |
294.8 g/mol |
IUPAC名 |
2-benzhydryloxy-N-methyl-N-(trideuteriomethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i1D3; |
InChIキー |
PCHPORCSPXIHLZ-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
正規SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


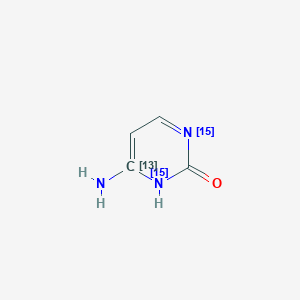
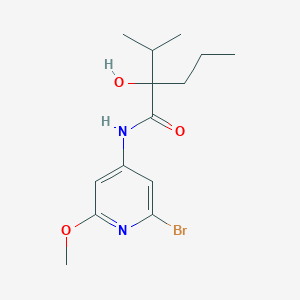
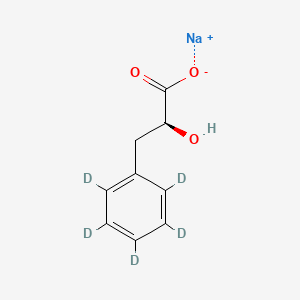
![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)

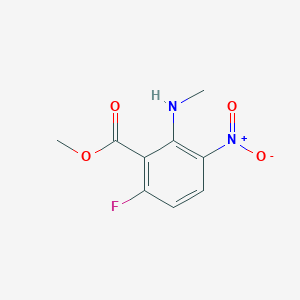


![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)

![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
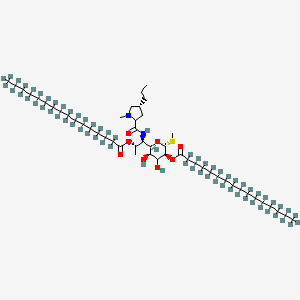
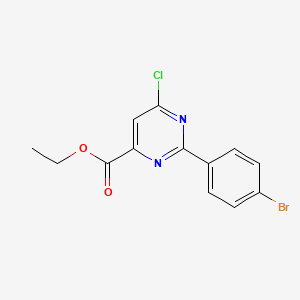
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
